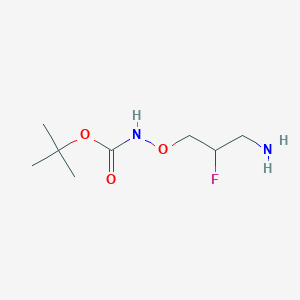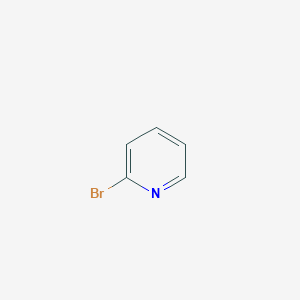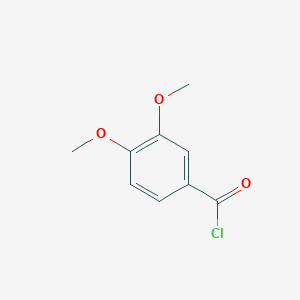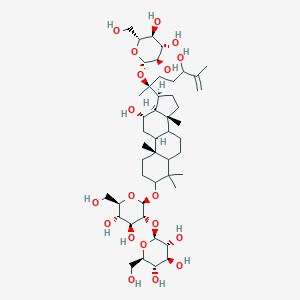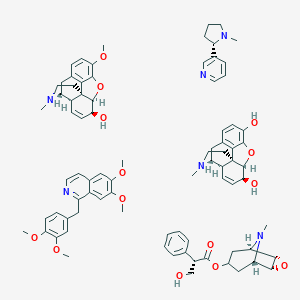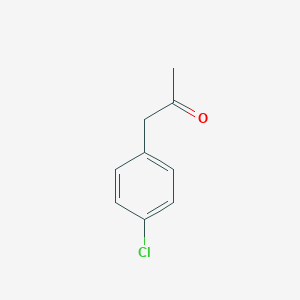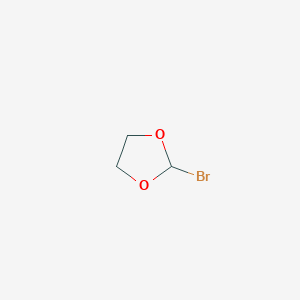
2-Bromo-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dioxolane is a chemical compound that is commonly used in scientific research. It is a cyclic ether that contains a bromine atom and two oxygen atoms. This compound is often used as a solvent, reagent, and intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dioxolane is not well understood. However, it is known to react with various nucleophiles such as amines, alcohols, and thiols. The reaction produces a variety of products depending on the nature of the nucleophile. Additionally, 2-Bromo-1,3-dioxolane is known to undergo ring-opening reactions in the presence of strong nucleophiles such as hydroxide ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,3-dioxolane. However, it is known to be a mild irritant to the skin and eyes. It is also considered to be a low toxicity compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-1,3-dioxolane in lab experiments is its ability to act as a solvent for a wide range of organic compounds. It is also a useful reagent for the synthesis of other compounds. However, one of the limitations of using 2-Bromo-1,3-dioxolane is its low boiling point, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Bromo-1,3-dioxolane in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a reagent for the synthesis of new materials such as polymers and resins. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Bromo-1,3-dioxolane can be achieved through several methods. One of the most common methods is the reaction of 2-bromopropanol with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction produces 2-Bromo-1,3-dioxolane as the main product. Other methods include the reaction of 2-bromopropanol with paraformaldehyde and the reaction of 2-bromopropanol with acetaldehyde in the presence of a strong acid such as sulfuric acid.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dioxolane has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and as a reagent for the synthesis of other compounds. It is also used as an intermediate in the production of other chemicals such as pharmaceuticals and agrochemicals. Additionally, 2-Bromo-1,3-dioxolane is used in the development of new materials such as polymers and resins.
Propiedades
Número CAS |
139552-12-8 |
|---|---|
Nombre del producto |
2-Bromo-1,3-dioxolane |
Fórmula molecular |
C3H5BrO2 |
Peso molecular |
152.97 g/mol |
Nombre IUPAC |
2-bromo-1,3-dioxolane |
InChI |
InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |
Clave InChI |
YROOUORHOYWJHN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)Br |
SMILES canónico |
C1COC(O1)Br |
Sinónimos |
1,3-Dioxolane,2-bromo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



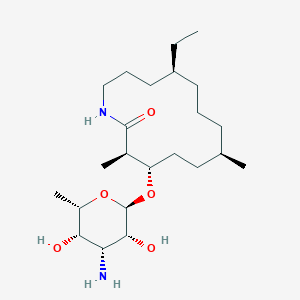
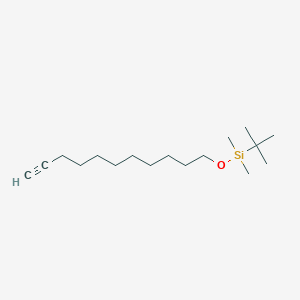
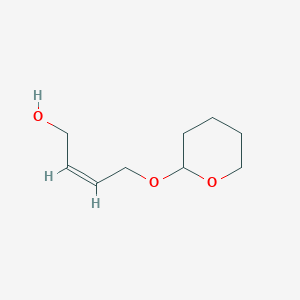
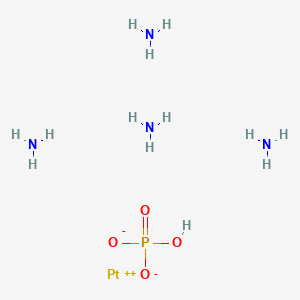
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
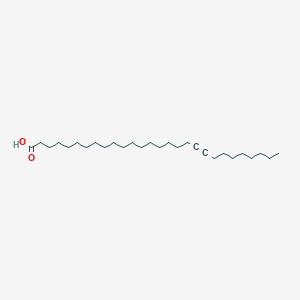
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

